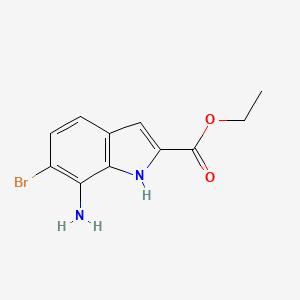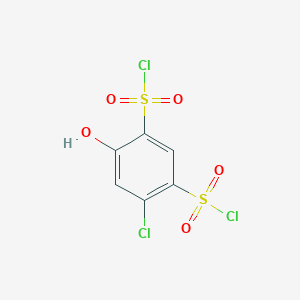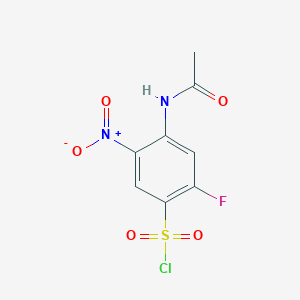amine](/img/structure/B13072420.png)
[1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure but with a different alkyl group.
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure with an ethyl group instead of a methyl group.
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure with a longer carbon chain.
The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
3-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)9(3)13-10(4)11-6-12-14(5)7-11/h6-10,13H,1-5H3 |
InChI-Schlüssel |
GRTGWVCSNWDQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(C)C1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)


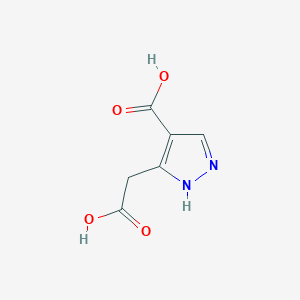
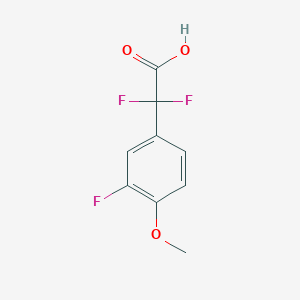
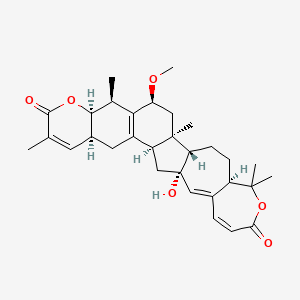
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
